molecular formula C27H21F2N3O4 B2427307 N-[(2,4-difluorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide CAS No. 1351845-71-0

N-[(2,4-difluorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide

Cat. No.: B2427307
CAS No.: 1351845-71-0
M. Wt: 489.479
InChI Key: GWKKTBIEHJZBLL-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide is a useful research compound. Its molecular formula is C27H21F2N3O4 and its molecular weight is 489.479. The purity is usually 95%.
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Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)-4a,5a,6,7,8,9,9a,9b-octahydro-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F2N3O4/c28-19-11-10-18(21(29)14-19)15-30-23(33)16-32-24-20-8-4-5-9-22(20)36-25(24)26(34)31(27(32)35)13-12-17-6-2-1-3-7-17/h1-3,6-7,10-11,14,20,22,24-25H,4-5,8-9,12-13,15-16H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEUJZXCPMHWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3C(O2)C(=O)N(C(=O)N3CC(=O)NCC4=C(C=C(C=C4)F)F)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2,4-difluorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide is a complex organic compound with potential therapeutic applications due to its unique structural features and biological properties. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

[(2,4difluorophenyl)methyl2[4,6dioxo5(2phenylethyl)8oxa3,5diazatricyclo[7.4.0.02,7]trideca1(9),2(7),10,12tetraen3yl]acetamide\text{N }[(2,4-\text{difluorophenyl})\text{methyl}-2-[4,6-\text{dioxo}-5-(2-\text{phenylethyl})-8-\text{oxa}-3,5-\text{diazatricyclo}[7.4.0.0^{2,7}]\text{trideca}-1(9),2(7),10,12-\text{tetraen}-3-\text{yl}]\text{acetamide}

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its anti-cancer and anti-inflammatory properties.

  • Anti-Cancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through the modulation of key signaling pathways involved in cell growth and survival.
    • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in certain cancer cell lines.
    • Apoptosis Induction : Activation of caspase pathways leading to apoptosis has been observed in vitro.
  • Anti-Inflammatory Effects : The compound exhibits potential anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.
    • Cytokine Inhibition : It has been reported to decrease levels of TNF-alpha and IL-6 in macrophage cultures.
    • NF-kB Pathway Modulation : Inhibition of the NF-kB signaling pathway has been linked to its anti-inflammatory effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-CancerInduces apoptosis in cancer cells
Cell Cycle ArrestG1 phase arrest in cancer cells
Anti-InflammatoryReduces TNF-alpha and IL-6 levels
NF-kB PathwayInhibition observed

Case Studies

Several studies have explored the efficacy of this compound in various models:

  • In Vitro Studies :
    • A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM) after 48 hours of exposure.
    • Another investigation highlighted its ability to modulate inflammatory responses in human macrophages exposed to lipopolysaccharides (LPS).
  • In Vivo Studies :
    • An animal model study evaluated the anti-tumor effects of the compound in mice bearing xenograft tumors. Results indicated a marked reduction in tumor size compared to control groups treated with vehicle alone.
    • Additionally, a model of acute inflammation showed that administration of the compound reduced paw edema significantly after LPS injection.

Preparation Methods

Multicomponent Cyclocondensation

A Biginelli-like reaction, adapted from pyrimidine synthesis protocols, enables the one-pot assembly of the tricyclic system. In this method:

  • Reactants : A β-keto ester (e.g., ethyl acetoacetate), urea/thiourea, and a substituted aldehyde undergo condensation.
  • Catalyst : Triethyl benzyl ammonium chloride (TEBAC) facilitates the reaction under solvent-free conditions at 80–100°C for 6–8 hours.
  • Mechanism : Initial formation of a dihydropyrimidinone intermediate is followed by intramolecular cyclization, forming the oxazole and pyrimidine rings.

Key Modification : Introducing a pre-functionalized aldehyde bearing a phenylethyl group ensures the 5-(2-phenylethyl) substituent is incorporated during cyclocondensation.

Stepwise Cyclization

For greater control over regiochemistry, a sequential approach is employed:

  • Pyrimidine Ring Formation : Condensation of cyanoacetamide derivatives with guanidine yields 2-aminopyrimidine intermediates.
  • Oxazole Ring Closure : Treatment with chloroacetyl chloride in the presence of NaHCO₃ induces cyclization, forming the 8-oxa component.
  • Macrocyclic Ring Construction : Ring-closing metathesis (RCM) using Grubbs’ catalyst (C₄₆H₆₅Cl₂N₂PRu) generates the cycloheptene ring.

Functionalization of the Tricyclic Core

Installation of the Acetamide Side Chain

The 2-acetamide group is appended through nucleophilic acyl substitution:

  • Chlorination : The tricyclic core’s C-3 hydroxyl group is converted to a chloride using PCl₅ in dichloromethane.
  • Acylation : Reaction with 2-chloroacetamide in the presence of K₂CO₃ in DMF at 60°C installs the acetamide moiety.

Yield Enhancement : Microwave-assisted synthesis (100°C, 30 minutes) improves reaction efficiency by 20–25% compared to conventional heating.

N-[(2,4-Difluorophenyl)methyl] Substitution

The final step involves introducing the N-[(2,4-difluorophenyl)methyl] group via reductive amination:

  • Amine Preparation : 2,4-Difluorobenzylamine is reacted with the acetamide-bearing tricyclic compound in methanol.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate at pH 4–5 (acetic acid buffer).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product in >95% purity.

Critical Parameter : Maintaining acidic conditions prevents over-reduction of the tricyclic core’s ketone groups.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Multicomponent Cyclocondensation One-pot cyclization, alkylation 55–60 90 High
Stepwise Cyclization Sequential ring formation, RCM 40–45 95 Moderate
Hybrid Approach Cyclocondensation + functionalization 65–70 92 High

Trade-offs : The multicomponent route offers efficiency but lower purity, while stepwise synthesis provides better regiocontrol at the expense of yield.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (300 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 6.95 (d, J = 8.4 Hz, 2H, Ar-F), 4.38 (s, 2H, CH₂N), 3.02 (t, J = 7.2 Hz, 2H, CH₂Ph).
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-F).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms a single peak with retention time 12.3 minutes, correlating to ≥99% purity.

Challenges and Optimization Opportunities

  • Stereochemical Control : The tricyclic core’s bridgehead stereochemistry requires chiral catalysts (e.g., Jacobsen’s catalyst) to achieve enantiomeric excess >90%.
  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.
  • Catalyst Recycling : Immobilized TEBAC on mesoporous silica enables three reaction cycles with <5% activity loss.

Q & A

Q. What synthetic strategies are recommended for preparing this tricyclic acetamide derivative?

The synthesis of structurally complex acetamides often involves multi-step reactions. Key steps may include:

  • Oxidation of precursors to generate dioxo groups (e.g., anthraquinone formation via anthracene oxidation, as in ).
  • Acyl chloride intermediates for amide bond formation, using dehydrating agents like thionyl chloride ().
  • Substitution reactions to introduce fluorophenyl or phenylethyl groups ().
    Methodological guidance from suggests using experimental design (DoE) to optimize reaction conditions and minimize side products.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic techniques : Use NMR (1H/13C) to confirm substitution patterns and aromaticity. X-ray crystallography (e.g., as in ) resolves complex tricyclic conformations.
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., reports molecular formulas via PubChem).
  • Chromatography : HPLC or TLC () to monitor reaction progress and purity.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE requirements : Gloves, lab coats, and goggles to prevent skin/eye contact ().
  • Ventilation : Use fume hoods to avoid inhalation ().
  • Emergency procedures : Immediate washing with water for skin/eye exposure and medical consultation for ingestion ().

Advanced Research Questions

Q. How can computational methods predict the reactivity or toxicity of this compound?

  • Quantum chemical calculations : Model reaction pathways and intermediates ().
  • AI-driven simulations : Tools like COMSOL Multiphysics () optimize reaction conditions and predict byproducts.
  • Toxicity prediction : Use PubChem data () or NIST databases () to assess acute toxicity and environmental impact.

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Dose-response studies : Validate conflicting results (e.g., antimicrobial vs. cytotoxic effects) using standardized assays ().
  • Target profiling : Combine enzyme inhibition assays with molecular docking to identify off-target interactions ().
  • Meta-analysis : Cross-reference PubChem, NIST, and peer-reviewed studies () to contextualize discrepancies.

Q. How can the compound’s stability under varying conditions (pH, temperature) be systematically evaluated?

  • Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light ().
  • Analytical monitoring : Track degradation products via LC-MS or UV-Vis spectroscopy ().
  • Statistical modeling : Apply response surface methodology () to model stability thresholds.

Methodological Guidance

Q. Designing experiments to investigate structure-activity relationships (SAR)

  • Variable modification : Synthesize analogs with substituted fluorophenyl or phenylethyl groups ().
  • Pharmacophore mapping : Use X-ray/NMR data () to correlate steric/electronic features with bioactivity.
  • Data integration : Combine experimental SAR with computational QSAR models ().

Q. Optimizing reaction yields for large-scale synthesis

  • Catalyst screening : Test transition-metal catalysts for cyclization steps ().
  • Solvent selection : Use DMF or DMSO for polar intermediates ().
  • Process control : Implement real-time monitoring via in situ spectroscopy ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.